molecular formula C6H13NO2 B14393409 3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol CAS No. 88419-38-9

3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol

Cat. No.: B14393409
CAS No.: 88419-38-9
M. Wt: 131.17 g/mol
InChI Key: XGJSIEWZIYQAEE-UHFFFAOYSA-N
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Description

3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol is an organic compound that belongs to the class of aziridines Aziridines are three-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol typically involves the reaction of aziridine with formaldehyde and a suitable reducing agent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

    Aziridine: reacts with in the presence of a .

  • The reaction mixture is maintained at a controlled temperature and pH.
  • The product, this compound, is isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of substituted aziridines.

Scientific Research Applications

3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and coatings due to its reactive aziridine ring.

Mechanism of Action

The mechanism of action of 3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound with a simple three-membered ring.

    2-Methylaziridine: A derivative with a methyl group attached to the aziridine ring.

    2-(Aziridin-1-yl)ethanol: A similar compound with an ethanol group attached to the aziridine ring.

Uniqueness

3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol is unique due to the presence of both a hydroxymethyl group and an aziridine ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from other similar compounds.

Properties

CAS No.

88419-38-9

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-[2-(hydroxymethyl)aziridin-1-yl]propan-1-ol

InChI

InChI=1S/C6H13NO2/c8-3-1-2-7-4-6(7)5-9/h6,8-9H,1-5H2

InChI Key

XGJSIEWZIYQAEE-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CCCO)CO

Origin of Product

United States

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